N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)nicotinamide
Description
Properties
Molecular Formula |
C18H17N3O3S2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C18H17N3O3S2/c1-23-11-6-7-15(24-2)13(9-11)14-10-26-18(20-14)21-16(22)12-5-4-8-19-17(12)25-3/h4-10H,1-3H3,(H,20,21,22) |
InChI Key |
DHLIJAHXVKEKMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=C(N=CC=C3)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)nicotinamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as 2-aminothiophenol and α-haloketones under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the nicotinamide moiety through an amidation reaction, where the thiazole derivative is reacted with nicotinic acid or its derivatives in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness lies in its combination of 2,5-dimethoxyphenyl (electron-donating) and 2-(methylthio) (moderately electron-withdrawing) groups. Below is a comparison with structurally related analogs:
Key Observations :
- The 2,5-dimethoxyphenyl group in the target compound improves membrane permeability compared to nitro-substituted analogs (e.g., compound 28), which may suffer from reduced bioavailability due to polar nitro groups.
- The methylthio moiety offers a balance between hydrophobicity and moderate hydrogen-bond acceptor capacity, contrasting with the strongly electron-withdrawing dibenzothiadiazocine ring in compound 28.
Biological Activity
N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)nicotinamide is a synthetic organic compound that integrates a thiazole ring with a nicotinamide structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The compound features a 2,5-dimethoxyphenyl group and a methylthio substitution, which contribute to its unique chemical properties. The molecular formula is .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.36 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. The compound may inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Research has shown that this compound may possess anticancer properties by modulating pathways related to cell growth and apoptosis. The mechanism of action likely involves the inhibition of specific enzymes or receptors critical for tumor progression.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may interact with enzymes involved in cellular processes, leading to reduced proliferation of cancer cells.
- Receptor Modulation : It may bind to receptors that regulate apoptosis and inflammation, influencing cell survival and death.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
- Anticancer Activity : In vitro studies demonstrated that the compound reduced the viability of human cancer cell lines (e.g., HeLa and MCF-7) by inducing apoptosis. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with concentrations above 10 µM.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-nicotinamide | Similar thiazole structure | Anticancer activity |
| N-(4-(benzothiazol-2-yl)-nicotinamide | Benzothiazole instead of thiazole | Antimicrobial properties |
| N-(4-(pyridyl)thiazol-2-yl)-nicotinamide | Pyridyl substitution | Varies based on electronic properties |
Q & A
Basic Question: What are the common synthetic routes and critical reaction conditions for preparing N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-2-(methylthio)nicotinamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with condensation of 2,5-dimethoxyphenyl derivatives with thiazole precursors, followed by nicotinamide coupling. Key steps include:
- Thiazole ring formation : Cyclization using phosphorus pentasulfide or thiourea derivatives under reflux conditions in solvents like ethanol or DMF .
- Coupling reactions : Amide bond formation between the thiazole intermediate and 2-(methylthio)nicotinoyl chloride, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
- Critical conditions : Temperature control (60–80°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Characterization relies on ¹H/¹³C NMR for structural confirmation and HPLC-MS for purity assessment (>95%) .
Advanced Question: How can researchers optimize reaction yields and purity when synthesizing this compound, especially in scaling up?
Methodological Answer:
Optimization strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but require careful removal to avoid side reactions .
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to accelerate amide coupling efficiency by 20–30% .
- In-line monitoring : Employing FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .
- Scale-up challenges : Addressing exothermic reactions via controlled batch-wise reagent addition and thermal profiling . Contradictions in yield reports (40–75%) highlight the need for reproducible protocols .
Basic Question: What spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
Core techniques and signatures:
- ¹H NMR :
- Thiazole protons: δ 7.2–7.5 ppm (multiplet, aromatic).
- Methoxy groups: δ 3.8–3.9 ppm (singlet, OCH₃) .
- ¹³C NMR :
- Thiazole C-2: δ 165–170 ppm (carbonyl adjacent to sulfur).
- Dimethoxyphenyl carbons: δ 55–60 ppm (OCH₃) .
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ = 428.12 Da) .
- IR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-S) .
Advanced Question: How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?
Methodological Answer:
Common issues and solutions:
- Impurity identification : Compare experimental NMR with simulated spectra (software: ACD/Labs or MestReNova) to detect residual solvents or unreacted intermediates .
- Tautomerism : Thiazole-thione tautomerism may cause peak splitting; use variable-temperature NMR to stabilize the dominant form .
- Dynamic effects : Rotamers in the nicotinamide moiety can lead to duplicated signals; employ 2D NMR (COSY, HSQC) for assignment .
Basic Question: What biological activities are associated with this compound, and what assays are used to evaluate them?
Methodological Answer:
Reported activities include:
- Antimicrobial : MIC assays against S. aureus and E. coli (IC₅₀: 8–12 µg/mL) using broth microdilution .
- Anticancer : MTT assays on HeLa and MCF-7 cells (IC₅₀: 15–25 µM) with apoptosis markers (Annexin V/PI staining) .
- Enzyme inhibition : α-Glucosidase inhibition (IC₅₀: 10 µM) via spectrophotometric PNPG assay .
Advanced Question: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Methodological Answer:
SAR strategies:
- Thiazole modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position increases antimicrobial activity by 40% .
- Methoxy group tuning : Replacing 2,5-dimethoxy with 3,4-dimethoxy enhances solubility but reduces target binding affinity .
- Methylthio substitution : Oxidation to sulfone (-SO₂CH₃) improves metabolic stability but requires cytotoxicity reassessment .
Basic Question: What computational tools are recommended for predicting the compound’s mechanism of action?
Methodological Answer:
- Molecular docking : Use Glide XP (Schrödinger) to model interactions with targets like EGFR or α-glucosidase. Key parameters: hydrophobic enclosure scoring and hydrogen-bond networks .
- MD simulations : GROMACS for stability analysis (50 ns runs, RMSD < 2 Å) to validate binding poses .
Advanced Question: How can researchers address discrepancies in reported biological data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
Discrepancy sources and mitigation:
- Assay variability : Standardize protocols (e.g., ATP-based vs. resazurin assays) and cell passage numbers .
- Compound stability : Test degradation via LC-MS after 24h in assay media; use fresh DMSO stocks .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates across labs .
Basic Question: What are the compound’s stability profiles under varying pH and temperature conditions?
Methodological Answer:
- pH stability : Stable at pH 5–7 (24h, >90% intact); degrades rapidly at pH >10 (hydrolysis of thioamide) .
- Thermal stability : Decomposition >150°C (TGA data); store at -20°C in amber vials to prevent photodegradation .
Advanced Question: How can target engagement studies (e.g., CETSA, SPR) validate hypothesized mechanisms?
Methodological Answer:
- CETSA (Cellular Thermal Shift Assay) : Monitor target protein melting shifts (ΔTm > 2°C) in cell lysates after compound treatment .
- SPR (Surface Plasmon Resonance) : Immobilize recombinant α-glucosidase on CM5 chips; calculate kinetic parameters (Kd: 1–10 µM) .
Basic Question: What structural analogs of this compound are reported, and how do their activities compare?
Methodological Answer:
Key analogs:
- N-(4-(4-nitrophenyl)thiazol-2-yl) derivatives : Higher antimicrobial activity (MIC: 4 µg/mL) but increased cytotoxicity .
- Coumarin-thiazole hybrids : Improved α-glucosidase inhibition (IC₅₀: 5 µM) due to π-π stacking .
Advanced Question: What strategies can mitigate off-target effects observed in phenotypic screens?
Methodological Answer:
- Proteome profiling : Use kinome-wide inhibition panels (e.g., KINOMEscan) to identify kinase off-targets .
- Metabolomics : LC-MS-based untargeted analysis to detect pathway perturbations (e.g., glutathione depletion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
